REACTION_SMILES
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[CH3:25][OH:26].[I-:1].[NH2:2][c:3]1[n+:4]([CH3:23])[c:5]([CH3:22])[cH:6][c:7]([NH:9][c:10]2[cH:11][c:12]([C:19]([CH3:20])=[O:21])[cH:13][c:14]([C:16]([CH3:17])=[O:18])[cH:15]2)[n:8]1.[Na+:28].[OH-:27].[OH2:24].[OH2:29]>>[NH2:2][c:3]1[n:4]([CH3:23])[c:5]([CH3:22])[cH:6][c:7](=[N:9][c:10]2[cH:11][c:12]([C:19]([CH3:20])=[O:21])[cH:13][c:14]([C:16]([CH3:17])=[O:18])[cH:15]2)[n:8]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[I-]
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Name
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CC(=O)c1cc(Nc2cc(C)[n+](C)c(N)n2)cc(C(C)=O)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(=O)c1cc(Nc2cc(C)[n+](C)c(N)n2)cc(C(C)=O)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)c1cc(N=c2cc(C)n(C)c(N)n2)cc(C(C)=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |